molecular formula C10H10O6 B046728 4,5-Dimethoxyphthalic acid CAS No. 577-68-4

4,5-Dimethoxyphthalic acid

Cat. No.: B046728
CAS No.: 577-68-4
M. Wt: 226.18 g/mol
InChI Key: SKBDLRWFSRLIPP-UHFFFAOYSA-N
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Description

4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid, also known as 4, 5-dimethoxy-phthalic acid or m-hemipic acid, belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group. 4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, 4, 5-dimethoxy-1, 2-benzenedicarboxylic acid is primarily located in the cytoplasm.

Scientific Research Applications

  • Synthesis of Natural Isocoumarins : 3,5-dimethoxyhomophthalic acid, a related compound, is used as an efficient intermediate for the synthesis of natural isocoumarins, contributing to the production of compounds like agrimonolide and achlisocoumarin 1 (Saeed, Rama, & Arfan, 2003).

  • Pharmacological Properties : 4,6-Dimethoxy-5-hydroxyphthalide 2, another derivative, significantly enhances bile excretion in rats, demonstrating a higher activity than dehydrocholic acid (Borkowski, Kolodynska, Naciaźek-Wieniawska, & Wieniawski, 1976).

  • Synthesis of Anthraquinones and Hypericin Derivatives : The synthesis of 3,5-dimethoxyphthalic anhydride, with a 78% yield, is important for creating substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).

  • Potential in Anti-Inflammatory Drugs : 3,5-Dimethoxyhomophthalic acid has been synthesized and evaluated for biological activity, indicating potential for new anti-inflammatory drug development (Ghulam, Nasim, & Fan, 2007).

  • Chemiluminescence in Liquid Chromatography : 4,5-Diaminophthalhydrazide dihydrochloride is used as a sensitive and selective chemiluminescence reagent for α-keto acids in liquid chromatography (Ishida, Yamaguchi, Nakahara, & Nakamura, 1990).

  • Biological Activity Against Bacteria and Fungi : 4,6-dimethoxyhomophthalic acid and related compounds exhibit antibacterial, antifungal, antiherbicidal, and antifungicidal activities against various microorganisms (Qadeer, Rama, Zareef, & Al-Masoudi, 2008).

  • Photovoltaic Properties : Synthesis of 5,6-disubstituted dithiophthalides results in soluble poly(isothianaphthene) derivatives, which have promising photovoltaic properties and are easily processable (Połeć et al., 2003).

  • Fluorescence Quenching Studies : N-activated 4,5-dimethoxyphthalimides show strong intramolecular fluorescence quenching by sulfides, amines, and alkyl carboxylates, with pH-dependent behavior (Griesbeck & Schieffer, 2003).

  • Total Synthesis of Thunberginol B : A new total synthesis method for thunberginol B uses 3,5-dimethoxyhomophthalic acid as a key intermediate, showing efficient production of biologically active isocoumarins (Qadeer, Rama, & Shah, 2007).

Safety and Hazards

The safety information for 4,5-Dimethoxyphthalic acid includes the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , and the precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

4,5-dimethoxyphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBDLRWFSRLIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302955
Record name m-Hemipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Dimethoxy-1,2-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

577-68-4
Record name 4,5-Dimethoxyphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Hemipic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155484
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Hemipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethoxy-1,2-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 175 °C
Record name 4,5-Dimethoxy-1,2-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5,6-Dimethoxyisobenzofuran-1(3H)-one (3.171 g, 16.33 mmol) was treated with a solution of KMnO4 (2.57 g, 16.26 mmol) and Na2CO3 (1.542 g, 14.55 mmol) in water (110 ml). The solution was stirred at room temperature for 24 hours, then insoluble material was removed by filtration. The filtrate was cooled with an ice-water bath and acidified with concentrated aqueous HCl. The acidic solution was extracted three times with ethyl acetate (500 ml). The combined organic layers were dried over sodium sulfate and evaporated to dryness to give 600 mg of desired compound. The aqueous phase was then concentrated to 20 ml and a white solid precipitated. After filtration 500 mg desired compound were recovered. The two portions were collected to afford 4,5-dimethoxyphthalic acid as a white powder (1.1 g, 4.87 mmol, 30% yield). MS/ESI+ not detectable [MH]+.
Quantity
3.171 g
Type
reactant
Reaction Step One
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
1.542 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 5,6-dimethoxy-3H-isobenzofuran-1-one (4.5 g) and 7% aqueous NaOH (47 ml) was added KMnO4 (4.0 g) diluted in water (125 ml). The mixture was stirred at room temperature for 4 days. Insoluble material was removed by filtration. The filtrate was cooled with ice-water bath and acidified with concentrated HCl. The acidic solution was extracted three times with ethyl acetate (300 ml). The combined organic layers were dried over anhydrous Na2SO4 and evaporated.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

An aqueous 2N sodium hydroxide solution of the product of above-mentioned (a) (3.0 g, 15 mmol) was added dropwise with stirring to a 6% aqueous solution of potassium permanganate (50 ml) under ice cooling, and the reaction solution was stirred overnight with gradually raising the temperature to 25° C. To the reaction solution was added ethanol and the precipitated manganese dioxide was filtered off. The filtrate was acidified with concentrated hydrochloric acid and concentrated under reduced pressure. To the residue was added methanol and stirred for 10 minutes. After the insoluble materials were filtered off, the filtrate was concentrated under reduced pressure to give 4.1 g of 4,5-dimethoxyphthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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